molecular formula C25H31N3O2 B5472838 1-{4-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(4-BENZHYDRYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B5472838
M. Wt: 405.5 g/mol
InChI Key: NSBBVPWUQLSECY-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

The synthesis of piperidine derivatives can vary greatly depending on the specific compound. For example, a compound called “(1-Acetyl-4-piperidinyl)methanesulfonyl chloride” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can also vary. For instance, “(1-Acetyl-4-piperidinyl)methanesulfonyl chloride” has an empirical formula of C8H14ClNO3S and a molecular weight of 239.72 .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary. For example, “(1-Acetyl-4-piperidinyl)methanesulfonyl chloride” is provided by Sigma-Aldrich, but they do not collect analytical data for this product .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its biological target. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary greatly depending on the specific compound. For example, “(1-Acetyl-4-piperidinyl)methanesulfonyl chloride” is sold by Sigma-Aldrich “as-is” without any representation or warranty .

Properties

IUPAC Name

1-[4-(4-benzhydrylpiperazine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-20(29)26-14-12-23(13-15-26)25(30)28-18-16-27(17-19-28)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,23-24H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBBVPWUQLSECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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